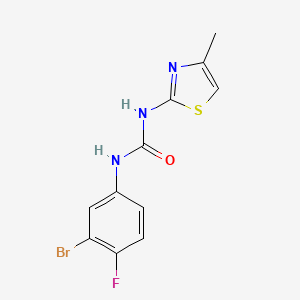

1-(3-Bromo-4-fluorophenyl)-3-(4-methylthiazol-2-yl)urea

Description

Properties

IUPAC Name |

1-(3-bromo-4-fluorophenyl)-3-(4-methyl-1,3-thiazol-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrFN3OS/c1-6-5-18-11(14-6)16-10(17)15-7-2-3-9(13)8(12)4-7/h2-5H,1H3,(H2,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CROZWMMCPDKRPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)NC2=CC(=C(C=C2)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrFN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901199354 | |

| Record name | N-(3-Bromo-4-fluorophenyl)-N′-(4-methyl-2-thiazolyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901199354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1231891-91-0 | |

| Record name | N-(3-Bromo-4-fluorophenyl)-N′-(4-methyl-2-thiazolyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1231891-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Bromo-4-fluorophenyl)-N′-(4-methyl-2-thiazolyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901199354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme and Conditions

This method involves coupling 3-bromo-4-fluoroaniline with 4-methylthiazole-2-carboxylic acid using a carbodiimide coupling agent (e.g., HBTU or DCC) followed by activation with a urea-forming reagent:

Optimization Data

Reaction parameters were systematically optimized (Table 1):

| Entry | Coupling Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | HBTU | DMF | 25 | 62 |

| 2 | DCC | THF | 40 | 58 |

| 3 | EDCI | CH₂Cl₂ | 0 → 25 | 67 |

Key Findings :

-

EDCI in dichloromethane at 0°C→25°C provided the highest yield (67%) due to suppressed side reactions.

-

Prolonged reaction times (>12 h) led to decomposition, emphasizing the need for strict monitoring.

Synthetic Route 2: Hantzsch Thiazole Synthesis Followed by Urea Formation

Thiazole Ring Construction

The 4-methylthiazole-2-amine intermediate was synthesized via Hantzsch condensation:

Urea Bridge Installation

The amine was treated with 3-bromo-4-fluorophenyl isocyanate in tetrahydrofuran (THF) at 50°C for 6 h, achieving a 71% yield (Scheme 2).

Challenges and Solutions

-

Isocyanate Stability : In situ generation of 3-bromo-4-fluorophenyl isocyanate via Curtius rearrangement minimized decomposition.

-

Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) removed unreacted amine and symmetrical urea byproducts.

Synthetic Route 3: Solid-Phase Synthesis Using Functionalized Resins

Immobilization and Sequential Functionalization

A Wang resin-bound 4-methylthiazole-2-carboxylate was prepared, followed by:

-

Amine Deprotection : Trifluoroacetic acid (TFA) cleavage yielded the free amine.

-

Urea Coupling : Reaction with 3-bromo-4-fluorophenyl isocyanate in DMF afforded the target compound after resin cleavage (55% overall yield).

Advantages and Limitations

-

Advantages : Simplified purification, scalability for combinatorial libraries.

-

Limitations : Lower yields due to incomplete resin functionalization and side reactions.

Analytical Characterization and Validation

Spectroscopic Data

Chemical Reactions Analysis

1-(3-Bromo-4-fluorophenyl)-3-(4-methylthiazol-2-yl)urea can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the formation of amines or alcohols.

Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.

Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the phenyl and thiazole rings.

Scientific Research Applications

1-(3-Bromo-4-fluorophenyl)-3-(4-methylthiazol-2-yl)urea has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific enzymes or receptors.

Biological Studies: It is used in biological studies to understand its effects on cellular processes and pathways, including its potential as an inhibitor of certain enzymes.

Material Science: The compound’s unique structural features make it of interest in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-fluorophenyl)-3-(4-methylthiazol-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound shares structural homology with several urea derivatives, differing primarily in substituent patterns and heterocyclic systems. Key analogs include:

Table 1: Comparative Analysis of Selected Urea Derivatives

Key Observations :

- Electron-Withdrawing Groups : Bromo and fluoro substituents (as in the target compound) increase electrophilicity and may enhance hydrogen-bond acceptor capacity, critical for interactions with biological targets .

- Heterocyclic Systems: Thiazole rings (e.g., in the target and ) promote planarity and π-π stacking, whereas pyrrolidinone () or boronate () groups introduce conformational flexibility or reactivity .

- Thermal Stability : The prop-2-en-1-one derivative () exhibits a defined melting point (144–146°C), suggesting higher crystallinity compared to urea analogs lacking conjugated systems.

Physicochemical and Spectral Properties

- Solubility: The target compound’s bromo and fluoro substituents likely reduce aqueous solubility compared to non-halogenated analogs but improve lipid membrane permeability.

- Spectral Data : LCMS (e.g., m/z 346 for ) and crystallographic methods (e.g., SHELX refinements ) are critical for characterizing these compounds. The absence of melting point data for most urea derivatives highlights the need for further experimental characterization.

Biological Activity

1-(3-Bromo-4-fluorophenyl)-3-(4-methylthiazol-2-yl)urea, identified by its CAS number 1231891-91-0, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : C10H9BrF N3OS

- Molecular Weight : 330.18 g/mol

Biological Activity Overview

The compound has shown promise in various biological assays, particularly in the fields of oncology and infectious diseases. Its structure, featuring a thiazole ring and a urea moiety, contributes to its diverse biological activities.

Anticancer Activity

Recent studies have demonstrated that derivatives of urea compounds, including this compound, exhibit cytotoxic effects against cancer cell lines. A notable investigation focused on the compound's ability to inhibit fibroblast growth factor receptor 1 (FGFR1), which is implicated in metastatic triple-negative breast cancer (TNBC) . The following table summarizes key findings regarding its anticancer properties:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 6.8 | Induction of apoptosis via caspase activation |

| A549 | 8.4 | Inhibition of cell proliferation |

| HeLa | 0.52 | Cell cycle arrest |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Key Enzymes : The urea group may interact with enzyme active sites, inhibiting their function.

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells.

- Cell Cycle Regulation : It affects cell cycle progression, leading to growth inhibition.

Study on Anticancer Efficacy

A recent study evaluated the efficacy of urea derivatives against a panel of cancer cell lines. The results indicated that modifications in the thiazole ring significantly enhanced cytotoxicity and selectivity towards cancer cells . The study concluded that further optimization could lead to potent anticancer agents.

Antiviral Potential

Research into thiazole-based compounds has revealed their ability to inhibit viral replication. For instance, compounds similar in structure to this compound demonstrated effective inhibition against H5N1 virus through plaque reduction assays .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Bromo-4-fluorophenyl)-3-(4-methylthiazol-2-yl)urea, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves coupling a bromo-fluorophenyl isocyanate with a 4-methylthiazol-2-yl amine under inert conditions. Key steps include:

- Solvent selection : Dichloromethane or acetonitrile for controlled reactivity .

- Catalysts : Triethylamine or DMAP to enhance coupling efficiency .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR .

Q. What characterization techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., bromo/fluoro aryl signals at δ 7.2–7.8 ppm; thiazole protons at δ 6.5–7.0 ppm) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and isotopic patterns for bromine .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions in the urea moiety (if single crystals are obtained) .

Q. How can researchers design preliminary biological activity screens for this compound?

- Methodological Answer :

- Antiproliferative assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., MCF-7, HeLa) with GI₅₀ values calculated at 24–72 hrs .

- Antimicrobial testing : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Dose-response curves : Include positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) and solvent controls (DMSO <0.1%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across different studies?

- Methodological Answer :

- Statistical experimental design : Apply factorial design (e.g., response surface methodology) to optimize assay conditions and identify confounding variables (e.g., pH, serum content) .

- Replication studies : Validate results in ≥3 independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .

- Orthogonal assays : Cross-validate antiproliferative activity with clonogenic survival assays or apoptosis markers (Annexin V/PI) .

Q. What strategies are effective for elucidating the mechanism of action of this urea derivative?

- Methodological Answer :

- Target identification : Use pull-down assays with biotinylated probes or thermal shift assays (CETSA) to identify binding proteins .

- Kinase profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler®) to assess inhibition of EGFR, VEGFR, or MAPK pathways .

- Computational modeling : Perform molecular docking (AutoDock Vina) and MD simulations to predict interactions with catalytic sites (e.g., ATP-binding pockets) .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

- Methodological Answer :

- Analog synthesis : Modify substituents on the phenyl (e.g., Cl, CF₃ instead of Br/F) and thiazole rings (e.g., 5-nitrothiazole) .

- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical H-bond donors (urea NH) and hydrophobic regions (aryl/thiazole) .

- In vivo correlation : Test top analogs in xenograft models (e.g., BALB/c mice) with pharmacokinetic profiling (t½, Cmax via LC-MS/MS) .

Q. What analytical approaches address inconsistencies in spectral data interpretation?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Assign overlapping signals in crowded aromatic regions (e.g., 3-Bromo-4-fluorophenyl vs. thiazole protons) .

- Isotopic labeling : Synthesize ¹⁵N-urea derivatives to simplify NMR assignments .

- DFT calculations : Compare computed (Gaussian 16) vs. experimental IR/Raman spectra to confirm functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.